Fmoc-L-2-methyl-4-fluorophe
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
JIJRUMUJHWYHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Strategic Integration of Fmoc L 2 Methyl 4 Fluorophenylalanine into Complex Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc Chemistry
Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the most prevalent method for assembling peptides in a stepwise manner on a solid support. The Fmoc protecting group, which is stable under acidic conditions but readily cleaved by a mild base like piperidine, allows for the sequential addition of amino acids to a growing peptide chain anchored to a resin.
Optimization of Coupling Conditions for Sterically Hindered and Fluorinated Residues
The successful incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine into a peptide sequence is heavily dependent on the optimization of coupling conditions to overcome the steric hindrance imposed by the α-methyl group and the electronic effects of the fluorine atom. The α-methyl group significantly slows down the kinetics of amide bond formation, requiring more potent coupling reagents and potentially longer reaction times.
Several modern coupling reagents have proven effective for sterically hindered amino acids. Among these, aminium/uronium and phosphonium (B103445) salt-based reagents are widely used. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have demonstrated superior performance in promoting the coupling of challenging residues. bachem.comsemanticscholar.orglookchem.com These reagents form highly reactive activated esters that can overcome the steric bulk of the α-methyl group.
Comparative studies have shown that COMU, in particular, can be more effective than HBTU and HCTU in certain contexts, exhibiting higher coupling efficiency and reduced racemization. bachem.comlookchem.com The choice of base is also critical, with non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) being standard. However, for residues prone to racemization, a weaker base such as N-methylmorpholine (NMM) may be preferable.
The following interactive table summarizes the key features of commonly used coupling reagents for sterically hindered amino acids:
| Coupling Reagent | Key Advantages | Considerations |
|---|---|---|
| HATU | High coupling efficiency, fast reaction kinetics. bachem.compeptide.com | Can be allergenic; potential for side reactions if used in large excess. |
| HCTU | Cost-effective, high efficiency, and good stability. nih.gov | Can be less effective for the most challenging couplings compared to HATU. |
| COMU | Excellent coupling efficiency, low racemization, and safer handling profile compared to benzotriazole-based reagents. bachem.comlookchem.com | Higher cost compared to HCTU. |
Resin Selection and Linker Chemistry for Fmoc-L-2-methyl-4-fluorophenylalanine Conjugation
The choice of resin and linker is a critical parameter in SPPS, as it determines the C-terminal functionality of the peptide and the conditions required for its final cleavage. For the synthesis of peptides incorporating Fmoc-L-2-methyl-4-fluorophenylalanine, the two most commonly employed resins are Wang resin and 2-chlorotrityl chloride (2-CTC) resin. glycopep.comuci.edu
Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker. glycopep.combiotage.com The first amino acid is attached via an ester bond, and cleavage of the final peptide is typically achieved using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. glycopep.combiotage.com This yields a peptide with a C-terminal carboxylic acid.
2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile resin that also yields a C-terminal carboxylic acid. iris-biotech.denih.gov Its main advantage is that the peptide can be cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane (B109758) or acetic acid/trifluoroethanol/DCM mixtures), which preserves acid-sensitive modifications and protecting groups on the peptide. iris-biotech.denih.gov This is particularly beneficial when synthesizing protected peptide fragments for subsequent use in fragment condensation. The steric bulk of the trityl linker also helps to minimize racemization of the first amino acid during its attachment to the resin. iris-biotech.de
The following interactive table provides a comparison of Wang and 2-chlorotrityl chloride resins:
| Resin | Linker Type | Cleavage Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) glycopep.com | Cost-effective, good swelling properties, suitable for a wide range of peptides. biotage.com | Harsh cleavage conditions may not be suitable for sensitive peptides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl chloride | Mild acid (e.g., 1-2% TFA) iris-biotech.denih.gov | Mild cleavage conditions preserve protecting groups, minimizes racemization of the first amino acid. iris-biotech.de | Higher cost, can be prone to premature cleavage with repeated acidic treatments. |
Solution-Phase Peptide Synthesis Approaches and Fragment Condensation
While SPPS is the dominant methodology for peptide synthesis, solution-phase peptide synthesis (SPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex targets where SPPS may be inefficient. chempep.comresearchgate.net SPS involves the coupling of amino acids or peptide fragments in a homogenous solution, with purification of the intermediates after each step. chempep.com
A key strategy in SPS is fragment condensation , where protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. 5z.comnih.gov This approach can be more efficient than the stepwise addition of single amino acids for long sequences. When incorporating a sterically hindered residue like Fmoc-L-2-methyl-4-fluorophenylalanine, it can be advantageous to synthesize a smaller fragment containing this residue and then ligate it to other peptide fragments.
Challenges in fragment condensation include the potential for racemization at the C-terminal amino acid of the activating fragment and the poor solubility of some protected peptide fragments. The choice of coupling reagents and the protection strategy for the side chains are critical to minimize these issues.
Chemoenzymatic Methods for Site-Specific Amino Acid Incorporation
Chemoenzymatic methods offer a powerful alternative for the site-specific incorporation of non-natural amino acids into peptides and proteins, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govnih.gov One of the most promising approaches involves the use of engineered aminoacyl-tRNA synthetases (aaRSs) and their cognate transfer RNAs (tRNAs).
This system, often referred to as genetic code expansion, allows for the incorporation of a non-natural amino acid in response to a specific codon (typically a stop codon like amber) during ribosomal protein synthesis. To achieve this, an orthogonal aaRS/tRNA pair is developed that does not cross-react with the endogenous cellular machinery. The aaRS is engineered to specifically recognize and charge the desired non-natural amino acid, in this case, a derivative of 2-methyl-4-fluorophenylalanine, onto the orthogonal tRNA. This charged tRNA then delivers the non-natural amino acid to the ribosome for incorporation into the growing polypeptide chain.
While the development of a specific aaRS for Fmoc-L-2-methyl-4-fluorophenylalanine would require significant protein engineering efforts, the general methodology has been successfully applied to a wide range of non-canonical amino acids. rsc.orgfrontiersin.org Alternatively, peptide ligases, which are enzymes that catalyze the formation of peptide bonds, can be engineered to accept non-natural amino acids as substrates, enabling the site-specific ligation of peptide fragments containing these residues. nih.gov
Development of Peptide Libraries Incorporating Fmoc-L-2-methyl-4-fluorophenylalanine for High-Throughput Screening
The incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine into peptide libraries significantly expands the chemical diversity of these libraries, providing access to novel structures with potentially enhanced biological activities. rsc.orgspringernature.com High-throughput screening (HTS) of these libraries is a powerful tool for the discovery of new therapeutic leads.
One of the most common techniques for generating and screening large peptide libraries is the one-bead-one-compound (OBOC) method. pepdd.comjohnshopkins.edunih.gov In this approach, a large number of peptide sequences are synthesized on individual resin beads using a split-and-pool strategy. Each bead displays a unique peptide sequence on its surface. The entire library of beads can then be screened simultaneously against a biological target. Beads that exhibit a desired interaction (e.g., binding to a fluorescently labeled protein) can be isolated, and the sequence of the peptide on the "hit" bead can be determined by mass spectrometry. The inclusion of non-natural amino acids like Fmoc-L-2-methyl-4-fluorophenylalanine is readily achievable with the OBOC method. johnshopkins.edu
Another powerful technique is phage display , where a library of peptides is genetically fused to a coat protein of a bacteriophage. springernature.com The library of phages can be screened for binding to a target of interest, and the phages that bind can be isolated and amplified. The genetic material within the phage encodes the sequence of the displayed peptide. While traditionally limited to the 20 canonical amino acids, recent advances have enabled the incorporation of non-canonical amino acids into phage-displayed libraries through genetic code expansion. rsc.orgfrontiersin.org
Influence of Fmoc L 2 Methyl 4 Fluorophenylalanine on Peptide Conformational Dynamics and Biochemical Functionality
Modulation of Peptide Stability and Solubility through Fluorine and α-Methyl Incorporation
The introduction of fluorine and an α-methyl group into the phenylalanine side chain significantly impacts the physicochemical properties of peptides, notably their stability and solubility. Fluorination of amino acids can enhance the metabolic stability of peptides by protecting them from enzymatic degradation. nih.govbeilstein-journals.org The strong carbon-fluorine bond is resistant to cleavage, thereby increasing the half-life of the peptide in biological systems. nih.gov
| Modification | Influence on Peptide Properties | Source |
| Fluorination | Enhances metabolic stability by protecting against enzymatic degradation. | nih.govbeilstein-journals.org |
| α-Methylation | Provides steric hindrance, shielding the peptide backbone from proteolytic enzymes. | nih.gov |
| Combined | Improves overall peptide stability and solubility, beneficial for therapeutic applications. | chemimpex.com |
Impact on Secondary and Supersecondary Structural Motifs within Peptides
The conformational landscape of a peptide is intricately linked to its biological function. Both α-methylation and fluorination impose significant constraints on the peptide backbone, thereby influencing the formation and stability of secondary and supersecondary structures. mdpi.com
The presence of an α-methyl group significantly restricts the conformational freedom of the amino acid residue. This steric hindrance limits the accessible regions of the Ramachandran plot, favoring specific dihedral angles (phi and psi) that promote the formation of well-defined secondary structures, such as α-helices and β-turns. nih.gov The restriction of the backbone's flexibility can pre-organize the peptide into a bioactive conformation, which can lead to enhanced binding affinity and specificity for its target. nih.gov This conformational control is a key strategy in the rational design of peptidomimetics with improved pharmacological profiles.
| Feature | Effect on Peptide Conformation | Source |
| α-Methylation | Restricts conformational freedom, promoting defined secondary structures like α-helices and β-turns. | nih.govnih.gov |
| Fluorine (Steric) | Influences local conformation due to its size, affecting torsional angles. | nih.gov |
| Fluorine (Electronic) | Alters hydrogen bonding and dipole interactions, stabilizing specific backbone geometries through effects like the gauche effect. | mdpi.comnih.govacs.org |
Alteration of Peptide-Protein Interactions and Molecular Recognition Processes
The modifications inherent in Fmoc-L-2-methyl-4-fluorophenylalanine can profoundly alter how a peptide interacts with its biological targets. The conformational constraints imposed by the α-methyl group can pre-organize the peptide into a conformation that is optimal for binding, potentially increasing its affinity and specificity for a target protein. nih.gov
Furthermore, the fluorine atom can participate in favorable interactions within a protein's binding pocket. These can include van der Waals interactions, dipole-dipole interactions, and even non-canonical hydrogen bonds. The unique electronic properties of fluorine can also modulate cation-π interactions, which are crucial for the binding of many peptides to their receptors. nih.gov The introduction of a fluorinated residue can therefore be a strategic approach to enhance the binding potency of a peptide ligand. chemimpex.comugent.be The increased hydrophobicity imparted by the fluorophenyl group can also promote interactions with hydrophobic pockets on the target protein surface. chemimpex.com
Influence on Peptide Lipophilicity and its Implications for Biological Systems
The incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine generally increases the lipophilicity of a peptide. The fluorophenyl group, in particular, enhances the hydrophobic character of the amino acid side chain. chemimpex.com This increased lipophilicity can have significant implications for the peptide's behavior in biological systems.
Diverse Research Applications of Fmoc L 2 Methyl 4 Fluorophenylalanine in Biomedical and Materials Science
Rational Design and Development of Peptide-Based Therapeutic Research Agents
The design of peptide-based therapeutics often involves modifying native peptide sequences to improve their pharmacological profiles. The introduction of fluorine and a methyl group, as seen in Fmoc-L-2-methyl-4-fluorophenylalanine, can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govbeilstein-journals.org The fluorine atom, due to its high electronegativity and small size, can modulate the electronic properties of the amino acid side chain, influencing interactions with biological targets. beilstein-journals.org This modification can lead to increased stability and improved binding affinity. nih.govchemimpex.com The methyl group adds steric bulk, which can confer resistance to enzymatic degradation and help to constrain the peptide's conformation, potentially locking it into a bioactive form.
The Fmoc protecting group is essential for its use in solid-phase peptide synthesis (SPPS), the standard method for creating custom peptides in the lab. chemimpex.comchemimpex.com This allows researchers to precisely place the modified amino acid within a peptide sequence to achieve desired structural and functional outcomes for therapeutic research. chemimpex.com
Investigation of Enzyme Inhibition Mechanisms and Modulators
Peptides incorporating fluorinated amino acids are widely investigated as potential enzyme inhibitors. nih.govbeilstein-journals.org The strong electron-withdrawing nature of fluorine can alter the reactivity of adjacent functional groups, making these peptides effective tools for studying and modulating enzyme activity. researchgate.net Peptides containing Fmoc-L-2-methyl-4-fluorophenylalanine can be designed to act as mechanism-based inhibitors or transition-state analogues for specific enzymes, particularly proteases.
The introduction of fluorine can lead to the formation of highly stabilized complexes with the target enzyme. researchgate.net For instance, if the peptide is designed to mimic the substrate of a serine protease, the fluorinated residue could form a stable covalent bond with the active site serine, effectively inactivating the enzyme. researchgate.netnih.gov This approach is critical in the development of highly specific inhibitors for research into diseases where enzymes are dysregulated.
| Inhibitor Type | Mechanism of Action | Role of Fluorine | Relevant Enzyme Classes |
|---|---|---|---|
| Transition-State Analogue | Mimics the unstable transition state of the substrate, binding to the enzyme with high affinity. | Fluorinated ketones can form stable hemiacetals with active site residues, mimicking the tetrahedral intermediate of peptide hydrolysis. nih.gov | Serine Proteases, Cysteine Proteases |
| Mechanism-Based Inhibitor (Suicide Substrate) | The inhibitor is processed by the enzyme, generating a reactive species that covalently modifies and inactivates the enzyme. | Acts as a good leaving group in anionic intermediates, facilitating the formation of a covalent adduct with the enzyme. researchgate.netnih.gov | PLP-dependent enzymes, Decarboxylases |
| Covalent Inhibitor | Forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site. | Peptidyl fluoromethyl ketones (PFMKs) are classic examples where the fluoromethyl group reacts with an active site cysteine or serine. mdpi.com | Caspases, Cathepsins, Glycosidases researchgate.netmdpi.com |
Exploration in Targeted Drug Discovery Research
The unique structural features of Fmoc-L-2-methyl-4-fluorophenylalanine make it a valuable asset in targeted drug discovery. chemimpex.com By incorporating this amino acid, researchers can design peptides with enhanced selectivity and efficacy for specific biological targets, such as cell surface receptors or enzymes involved in disease pathways. chemimpex.comchemimpex.com
The improved metabolic stability conferred by the methyl and fluoro groups can prolong the peptide's presence in biological systems, increasing its potential to reach its target. nih.govbeilstein-journals.org Furthermore, the altered electronic and hydrophobic properties can fine-tune the binding interactions, leading to peptides that can distinguish between closely related targets, a crucial aspect of reducing off-target effects in therapeutic research models. beilstein-journals.org
Bioconjugation Strategies and Advanced Ligand Delivery Systems in Research Models
Bioconjugation involves attaching molecules like peptides to other entities, such as antibodies, nanoparticles, or imaging agents, to create targeted delivery systems. chemimpex.com Fmoc-L-2-methyl-4-fluorophenylalanine can be incorporated into peptides designed for such applications. Once the peptide is synthesized, the Fmoc group is removed, and the free amine can be used as a handle for conjugation, or other reactive groups can be designed into the peptide sequence.
Peptides containing this modified amino acid can be developed as ligands that target specific cell types. chemimpex.com When conjugated to a payload (e.g., a small molecule drug or a diagnostic agent), these peptides can direct the payload to the desired site, enhancing its local concentration and effectiveness in research models. The stability of the peptide component, enhanced by the fluorinated and methylated residue, is critical for the success of these delivery systems. chemimpex.com
Supramolecular Assembly and Advanced Hydrogel Engineering
Fmoc-functionalized amino acids are renowned for their ability to self-assemble into ordered nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govmdpi.com This process is driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.comresearchgate.net The resulting materials are of great interest for applications in tissue engineering, regenerative medicine, and controlled drug release.
Principles of Self-Assembling Peptides Incorporating Fmoc-L-2-methyl-4-fluorophenylalanine
The self-assembly of peptides containing Fmoc-L-2-methyl-4-fluorophenylalanine is governed by a delicate balance of intermolecular forces. The primary driving force is the hydrophobic and π-π stacking interactions between the large, planar Fmoc groups. researchgate.net This interaction encourages the molecules to align, forming the core of the resulting nanostructure.
Fabrication of Functional Nanomaterials and Self-Supporting Gels
Hydrogels and other nanomaterials from Fmoc-amino acids can be fabricated using several methods, most commonly by triggering a change in the solution conditions. mdpi.com Two prevalent techniques are the pH switch and the solvent switch methods. In the pH switch method, the Fmoc-peptide is dissolved at a high pH where it is deprotonated and soluble; lowering the pH neutralizes the carboxylate group, reducing solubility and triggering self-assembly into a hydrogel. mdpi.com In the solvent switch method, the peptide is dissolved in a polar organic solvent like DMSO, and gelation is induced by the addition of an aqueous buffer. mdpi.com
These fabrication methods lead to the formation of a network of entangled nanofibers that trap water, resulting in a self-supporting hydrogel. dovepress.com These gels can be designed to encapsulate cells or therapeutic molecules for controlled delivery. dovepress.comnih.gov By co-assembling different Fmoc-peptides, it is possible to create multi-component scaffolds that present multiple bioactive signals, mimicking the complexity of the natural extracellular matrix for tissue engineering research. nih.gov
| Fabrication Method | Trigger | Resulting Structure | Research Application |
|---|---|---|---|
| pH Switch | Lowering the pH of an alkaline solution of the Fmoc-peptide. mdpi.com | Entangled nanofiber network forming a hydrogel. | 3D cell culture, tissue engineering scaffolds. nih.gov |
| Solvent Switch | Adding an aqueous buffer to a solution of the Fmoc-peptide in an organic solvent (e.g., DMSO). mdpi.com | Fibrillar nanostructures, hydrogels. | Drug encapsulation and controlled release. dovepress.com |
| Co-assembly | Mixing two or more different Fmoc-peptides prior to triggering assembly. nih.gov | Hybrid nanofibrils with combined functionalities. | Mimicking complex extracellular matrix environments. nih.gov |
Probing Biological Systems and Mechanisms with Fluorine-Tagged Peptides
The strategic incorporation of fluorine atoms into peptides, utilizing building blocks like Fmoc-L-2-methyl-4-fluorophenylalanine, has opened new avenues for investigating complex biological systems. The unique properties of the fluorine atom, particularly the ¹⁹F isotope, provide a powerful tool for researchers. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can modulate the biological activity and metabolic stability of peptides. chemimpex.comnih.gov The introduction of fluorinated residues can significantly influence a peptide's conformation, hydrophobicity, and interactions with biological targets. nih.govchemimpex.com
Utility in ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for studying the structure and dynamics of peptides and proteins. The ¹⁹F nucleus possesses several advantageous properties for NMR, including 100% natural abundance and a high gyromagnetic ratio, which results in high sensitivity, approximately 83% of that of ¹H. researchgate.net A key feature of ¹⁹F NMR is its extensive chemical shift range, which is extremely sensitive to the local chemical environment. researchgate.netillinois.edu This sensitivity allows the fluorine atom to act as a precise probe for changes in its surroundings, such as van der Waals contacts and local electrostatic fields. researchgate.net
When Fmoc-L-2-methyl-4-fluorophenylalanine is incorporated into a peptide sequence, the fluorine atom on the phenyl ring serves as a reporter. Any alterations in the peptide's conformation, its binding to other molecules, or changes in the surrounding solvent can induce a measurable shift in the ¹⁹F NMR signal. researchgate.net This makes it possible to gain detailed, atomic-level information about protein structure, dynamics, and interactions with binding partners. researchgate.net For instance, the ¹⁹F chemical shift in a fluorophenylalanine residue is responsive to electric fields within a protein, which can provide insights into the protein's internal environment. illinois.edu The high resolution of one-dimensional ¹⁹F NMR spectra, stemming from the broad range of chemical shifts, allows for the clear observation of individual fluorine signals even in complex biomolecules. researchgate.net
Development of Positron Emission Tomography (PET) Tracers utilizing Fluorinated Phenylalanine Derivatives
Fluorinated phenylalanine derivatives are crucial in the development of tracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov PET provides functional and metabolic information, playing a significant role in the diagnosis and staging of tumors. nih.gov The radioisotope ¹⁸F is particularly well-suited for PET applications due to its relatively long half-life of 109 minutes, which allows for synthesis and imaging protocols. nih.gov
Radiolabeled amino acids, including ¹⁸F-labeled phenylalanine derivatives, are an important class of PET tracers because they target the increased amino acid transport and metabolism often found in tumor cells. nih.govnih.gov These tracers can help differentiate neoplastic tissue from healthy tissue and monitor therapeutic response. nih.gov For brain tumors, ¹⁸F-labeled amino acids have an advantage over the more common tracer, ¹⁸F-FDG, because of their lower uptake in the normal brain, which provides better image contrast. nih.govnih.gov
The synthesis of these PET tracers often involves the incorporation of the ¹⁸F isotope in the final step of the radiosynthesis. researchgate.net Various ¹⁸F-labeled amino acid analogs have been developed and evaluated for their tumor imaging properties. nih.gov For example, tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and [¹⁸F]fluoro-deoxy-phenylalanine ([¹⁸F]FDOPA) have shown promising results in brain tumor imaging. nih.gov The development of new fluorinated phenylalanine tracers aims to improve tumor specificity and imaging quality. researchgate.net
Table 1: Comparison of PET Tracers
| Tracer | Full Name | Target Transport System | Primary Clinical Application |
|---|---|---|---|
| ¹⁸F-FDOPA | L-3,4-dihydroxy-6-¹⁸F-fluoro-phenylalanine | System L and Amino acid decarboxylase | Brain tumors and Neuroendocrine tumors nih.gov |
| ¹⁸F-FET | O-(2-¹⁸F-fluoroethyl)-L-tyrosine | System L | Brain tumors nih.gov |
| ¹⁸F-FAMT | L-3-¹⁸F-fluoro-alpha-methyl tyrosine | System L | Brain tumors, Oral cavity cancer and Non-small cell lung cancer nih.gov |
| 2-FTyr | 2-¹⁸F-fluoro-L-tyrosine | System L | Brain tumors nih.gov |
Contributions to Catalyst Design and Fine Chemical Production Research
Fmoc-L-2-methyl-4-fluorophenylalanine serves as a valuable building block in the synthesis of peptides and other complex organic molecules, contributing to research in catalyst design and the production of fine chemicals. chemimpex.comchemimpex.com The Fmoc protecting group is essential for solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential addition of amino acids to create custom peptide chains with high purity. chemimpex.comchemimpex.com
In the realm of catalyst design, peptides synthesized with fluorinated amino acids can act as chiral catalysts or ligands in asymmetric synthesis. The specific stereochemistry and electronic properties imparted by the fluorinated residue can influence the catalytic activity and enantioselectivity of the peptide. The unique structural constraints and electronic nature of Fmoc-L-2-methyl-4-fluorophenylalanine can be exploited to fine-tune the performance of these peptide-based catalysts.
Furthermore, in the production of fine chemicals, which includes pharmaceuticals and other high-value compounds, Fmoc-L-2-methyl-4-fluorophenylalanine is a key intermediate. nih.gov Peptide-based therapeutics, a significant class of fine chemicals, often require the precise incorporation of unnatural amino acids to enhance their efficacy, stability, and pharmacokinetic properties. chemimpex.comchemimpex.com The inclusion of a 2-methyl and 4-fluoro substituted phenylalanine can lead to peptides with improved resistance to enzymatic degradation and altered receptor binding affinities. nih.gov The versatility of this compound as a building block makes it an important tool for researchers developing novel peptide-based drugs and other specialized chemical products. chemimpex.comchemimpex.com
Advanced Characterization and Computational Modeling of Fmoc L 2 Methyl 4 Fluorophenylalanine Derivatives
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the successful synthesis and purity of peptides incorporating Fmoc-L-2-methyl-4-fluorophenylalanine, as well as for monitoring key steps in their production.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical and repeated step in the elongation of the peptide chain. Ultraviolet-Visible (UV-Vis) spectroscopy provides a real-time, non-invasive method for monitoring the kinetics of this deprotection reaction.
The Fmoc group possesses a strong chromophore, the fluorenyl group, which exhibits a distinct absorbance maximum. The deprotection process, typically carried out using a secondary amine base like piperidine, results in the cleavage of the Fmoc group and the formation of a dibenzofulvene-piperidine adduct. This adduct has a characteristic UV absorbance, allowing the progress of the reaction to be followed spectrophotometrically. By monitoring the increase in absorbance at a specific wavelength (around 300 nm), the rate of Fmoc group removal can be accurately determined. researchgate.netnih.gov
Table 1: Representative Data for Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
| Time (minutes) | Absorbance at 300 nm | Percentage of Fmoc Cleavage (%) |
|---|---|---|
| 0 | 0.05 | 0 |
| 2 | 0.85 | 40 |
| 5 | 1.50 | 70 |
| 10 | 2.00 | 95 |
| 15 | 2.10 | 100 |
Note: The values presented are illustrative and would be specific to the reaction conditions and the peptide sequence.
Mass spectrometry (MS) is an analytical technique of paramount importance for the characterization of peptides. It provides precise information about the molecular weight of the synthesized peptide, thereby confirming the successful incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine. High-resolution mass spectrometry can verify the elemental composition of the peptide, further validating its identity. nih.govresearchgate.net
Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) is employed for peptide sequencing. In a tandem mass spectrometer, the peptide ions are isolated, fragmented in a controlled manner, and the masses of the resulting fragments are measured. The fragmentation pattern, which typically occurs at the peptide bonds, allows for the deduction of the amino acid sequence. This is particularly crucial for confirming that Fmoc-L-2-methyl-4-fluorophenylalanine has been incorporated at the correct position within the peptide chain.
Furthermore, mass spectrometry is highly sensitive for detecting any modifications or impurities that may have arisen during synthesis. This can include byproducts from incomplete deprotection or side-chain reactions. The high accuracy and sensitivity of mass spectrometry make it an indispensable tool for quality control in the synthesis of peptides containing modified amino acids. nih.gov
Chromatographic Analysis for Purity, Composition, and Enantiomeric Purity
Chromatographic techniques are essential for the purification and analysis of synthetic peptides. High-performance liquid chromatography (HPLC) is the most widely used method for assessing the purity of peptides containing Fmoc-L-2-methyl-4-fluorophenylalanine. chemimpex.comchemimpex.com By utilizing a stationary phase with specific chemical properties (often a reversed-phase column) and a mobile phase with a gradient of an organic solvent, HPLC can separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side products. The purity of the peptide is determined by integrating the area of the peak corresponding to the desired product and comparing it to the total area of all peaks in the chromatogram.
In addition to purity analysis, HPLC can be used to confirm the amino acid composition of the peptide after acid hydrolysis. The hydrolyzed amino acids are derivatized and then separated and quantified by HPLC, verifying the presence and correct ratio of L-2-methyl-4-fluorophenylalanine.
Crucially, for peptides intended for biological applications, the enantiomeric purity must be established. The use of chiral chromatography, such as chiral HPLC, can separate the L- and D-enantiomers of the amino acid. chemimpex.com This is vital to ensure that the synthesized peptide contains only the desired L-isomer of 2-methyl-4-fluorophenylalanine, as the presence of the D-enantiomer could significantly alter its biological activity and three-dimensional structure.
Table 2: Example HPLC Analysis Data for a Purified Peptide
| Parameter | Result |
|---|---|
| Purity (Reversed-Phase HPLC) | >98% |
| Amino Acid Analysis | Confirmed presence of L-2-methyl-4-fluorophenylalanine in the correct ratio |
| Enantiomeric Purity (Chiral HPLC) | >99.5% L-isomer |
Computational Chemistry and Molecular Dynamics Simulations
Computational methods provide powerful insights into the structural and dynamic properties of peptides containing Fmoc-L-2-methyl-4-fluorophenylalanine, complementing experimental data and guiding the design of new peptide-based materials.
The introduction of the 2-methyl and 4-fluoro substituents on the phenylalanine side chain can significantly influence the peptide's conformational preferences. Computational chemistry techniques, such as molecular mechanics and quantum mechanics, can be used to predict the stable conformations (the conformational landscape) of the peptide. mdpi.comresearchgate.net These calculations can reveal how the modified amino acid affects backbone torsion angles (phi and psi angles) and the orientation of the side chain.
Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into a variety of supramolecular structures, including nanofibers, hydrogels, and nanotubes. jlu.edu.cnmdpi.comresearchgate.netrsc.org These materials have significant potential in biomedical applications such as drug delivery and tissue engineering. researchgate.netrsc.org
Molecular dynamics (MD) simulations are a powerful computational tool for studying the self-assembly process at the atomic level. jlu.edu.cnresearchgate.netresearchgate.net By simulating the behavior of multiple peptide molecules in a solvent over time, MD can provide a detailed picture of how they come together to form larger aggregates. These simulations can identify the key non-covalent interactions driving the self-assembly, such as π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. jlu.edu.cnmdpi.com
For peptides containing Fmoc-L-2-methyl-4-fluorophenylalanine, MD simulations can elucidate how the methyl and fluoro groups influence the self-assembly process. These substituents can alter the packing of the molecules within the aggregate, potentially leading to the formation of novel supramolecular architectures with unique properties. mdpi.comresearchgate.net The insights gained from these simulations are invaluable for the rational design of new self-assembling peptide-based biomaterials.
Rheological Studies to Characterize Gelation Behavior and Mechanical Properties of Hydrogels
Rheological studies are crucial for understanding the viscoelastic properties of hydrogels, providing quantitative data on their strength, stability, and response to stress. These characteristics are determined by the underlying self-assembled network structure. For fluorinated Fmoc-phenylalanine derivatives, rheology has been used to probe the effects of fluorine substitution on hydrogel mechanics.
Time sweep measurements are often employed to monitor the gelation kinetics, tracking the evolution of the storage modulus (G') and loss modulus (G'') over time. A higher G' value, which represents the elastic component of the material, indicates a more rigid and stable gel. For instance, studies on single-fluorinated Fmoc-phenylalanine analogues have shown that the position of the fluorine atom significantly impacts the mechanical properties of the resulting hydrogels. nih.gov
In a comparative study, Fmoc-4-F-Phe hydrogels were shown to form stable viscoelastic gels, as indicated by a storage modulus (G') significantly higher than the loss modulus (G''). nih.gov These hydrogels exhibited a stable storage modulus over time, although the specific values can be influenced by the preparation method and final pH. rsc.org The gelation mechanism often involves a transition from a turbid solution to a clearer hydrogel as organized nanostructures form. nih.gov
While specific data for Fmoc-L-2-methyl-4-fluorophenylalanine is unavailable, research on other substituted Fmoc-phenylalanine derivatives highlights that even subtle changes to the aromatic ring can dramatically affect self-assembly kinetics and the mechanical properties of the resulting hydrogels. nih.gov For example, Fmoc-3-F-Phe was found to have the highest storage modulus among the single-fluorinated derivatives studied, while Fmoc-F5-Phe formed less stable hydrogels with weaker mechanical properties. nih.gov
Interactive Data Table: Rheological Properties of Fluorinated Fmoc-Phe Hydrogels
| Compound | Storage Modulus (G') | Observations |
| Fmoc-4-F-Phe | 7.3 kPa (after 6 hours) | Forms a stable hydrogel with a relatively high and stable storage modulus. nih.gov |
| Fmoc-3-F-Phe | 23.3 kPa (after 6 hours) | Exhibits the highest storage modulus among single-fluorinated analogues. nih.gov |
| Fmoc-F5-Phe | 3.2 kPa (peak at 91 min) | Shows poor stability and weak mechanical properties, with the gel collapsing over time. nih.gov |
| Fmoc-2-F-Phe | Lower G' values | Displays limited hydrogel stability. nih.gov |
Note: The rheological properties of hydrogels are highly dependent on factors such as concentration, pH, and the specific gelation trigger used. rsc.org
Microscopic Imaging Techniques for Visualizing Self-Assembled Nanostructures (e.g., TEM, AFM, SEM)
Microscopic imaging techniques are indispensable for visualizing the nanoscale and microscale architecture of self-assembled hydrogels. Techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) provide direct evidence of the fibrillar networks that constitute the hydrogel matrix.
For fluorinated Fmoc-phenylalanine derivatives, these imaging methods have revealed the formation of long, entangled nanofibers. The morphology of these fibers, including their diameter, length, and degree of entanglement, directly correlates with the macroscopic properties of the hydrogel, such as its mechanical strength and stability.
In the case of Fmoc-4-F-Phe, SEM and TEM imaging has confirmed the presence of a dense network of nanofibers. nih.gov The self-assembly process is driven by non-covalent interactions, including π-π stacking of the aromatic fluorenyl and phenyl groups, as well as hydrogen bonding. rsc.orgdeakin.edu.au The introduction of fluorine atoms can modulate these interactions, thereby influencing the resulting nanostructure. For example, compounds that form less stable hydrogels, like Fmoc-2-F-Phe, have been observed to form nanostructures with smaller fiber dimensions. nih.gov
While no specific images or morphological data are available for Fmoc-L-2-methyl-4-fluorophenylalanine, the findings from related fluorinated compounds suggest that it would also self-assemble into a nanofibrous network. The presence of both a methyl group and a fluorine atom would likely introduce a complex interplay of steric and electronic effects, influencing the packing of the molecules and the morphology of the resulting nanostructures.
Interactive Data Table: Microscopic Characterization of Fluorinated Fmoc-Phe Nanostructures
| Compound | Imaging Technique | Observed Nanostructure Morphology |
| Fmoc-4-F-Phe | SEM, TEM | Formation of a dense network of nanofibers. nih.gov |
| Fmoc-3-F-Phe | SEM, TEM | Well-defined fibrillar structures. nih.gov |
| Fmoc-2-F-Phe | SEM, TEM | Nanostructures with limited fiber dimensions, correlating with lower stability. nih.gov |
| Fmoc-F5-Phe | SEM, TEM | Also shows limited fiber dimensions, consistent with its poor hydrogel stability. nih.gov |
Future Perspectives and Emerging Avenues in Fmoc L 2 Methyl 4 Fluorophenylalanine Research
Innovations in Synthetic Methodologies and Derivatization Strategies for Enhanced Efficiency and Selectivity
The synthesis of Fmoc-L-2-methyl-4-fluorophenylalanine and its subsequent incorporation into peptides are critical steps that dictate the accessibility and utility of the resulting molecules. While established methods for solid-phase peptide synthesis (SPPS) are robust, ongoing innovation is focused on improving efficiency, yield, and selectivity, particularly when dealing with sterically hindered or electronically modified amino acids. nih.govchemimpex.com
Future advancements are expected in several key areas:
Optimized Coupling Reagents: The steric hindrance from the ortho-methyl group can slow down coupling reactions during SPPS. Future work will likely involve the development and application of novel coupling reagents or catalysts that are more effective for hindered amino acids, minimizing racemization and ensuring high-purity peptide synthesis. nih.gov
Flow Chemistry: The adoption of flow chemistry for the synthesis of both the amino acid monomer and the final peptide is a promising avenue. nih.gov Flow methods can offer better control over reaction conditions, improve safety, and facilitate scale-up production without the need for traditional protecting groups used in solid-phase techniques. nih.gov
Enzymatic and Bio-inspired Derivatization: The use of engineered enzymes for the synthesis of fluorinated amino acids is an emerging field. mdpi.com Directed evolution of enzymes like tryptophan synthase could yield biocatalysts capable of efficiently producing complex analogs like L-2-methyl-4-fluorophenylalanine, offering a green and highly stereoselective alternative to purely chemical routes. mdpi.com
A comparative look at these evolving methodologies highlights the trend towards greater precision and efficiency.
| Methodology | Key Advantages | Challenges | Relevant Research Areas |
| Metal-Catalyzed Fluorination | High site-selectivity, applicability to complex molecules. | Catalyst cost and sensitivity, potential for side reactions. | Late-stage functionalization of peptides. mdpi.com |
| Photocatalytic/Radical Fluorination | Mild reaction conditions, functional group tolerance. | Control of radical reactivity, scalability. | Benzylic functionalization of peptide backbones. mdpi.com |
| Flow Chemistry Synthesis | Enhanced control, improved safety, scalability. | Initial setup cost, optimization of flow parameters. | Industrial production of non-canonical amino acids. nih.gov |
| Enzymatic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme stability and engineering, substrate scope. | Green chemistry approaches to amino acid synthesis. mdpi.com |
These innovations aim to make Fmoc-L-2-methyl-4-fluorophenylalanine more accessible, enabling broader exploration of its potential in diverse scientific fields.
Expanding the Scope of Biomedical Applications through Novel Peptide Design
The true value of Fmoc-L-2-methyl-4-fluorophenylalanine is realized when it is incorporated into peptide sequences to create molecules with enhanced therapeutic or diagnostic properties. chemimpex.com The fluorine and methyl groups are not passive additions; they actively modulate the peptide's conformation, stability, and intermolecular interactions. beilstein-journals.orgresearchgate.net
Emerging biomedical applications are centered on exploiting these unique characteristics:
Enhanced Metabolic Stability: One of the primary hurdles for peptide therapeutics is their rapid degradation by proteases. The steric shield provided by the ortho-methyl group, combined with the electronic effects of the C-F bond, can make the adjacent peptide bonds more resistant to enzymatic cleavage, thereby prolonging the molecule's half-life in biological systems. beilstein-journals.orgmdpi.com
Modulation of Protein-Protein Interactions (PPIs): The fluorinated phenyl ring can engage in unique "fluorous" interactions and alter the electronic nature of π-π stacking, while the methyl group adds a defined steric element. researchgate.net This allows for the design of peptides that can bind to protein targets with higher affinity and selectivity. mdpi.com This is particularly valuable in developing inhibitors for enzymes or disrupting pathological protein aggregation, such as in amyloid-related diseases. researchgate.netgenscript.com
Conformationally Constrained Peptides: The steric bulk of the 2-methyl group can restrict the rotational freedom of the amino acid side chain, forcing the peptide backbone into more defined secondary structures, such as helices or turns. nih.gov This pre-organization can reduce the entropic penalty of binding to a target, leading to improved potency.
Peptide-Based Drug Delivery Vehicles: The unique physicochemical properties imparted by this amino acid can be used to design self-assembling peptides that form nanoparticles or other nanostructures capable of encapsulating and delivering small-molecule drugs or biologics to specific tissues. nih.govresearchgate.net
| Peptide Design Strategy | Key Feature from Fmoc-L-2-methyl-4-fluorophenylalanine | Target Biomedical Application |
| Protease-Resistant Analogs | Steric hindrance (methyl group) and electronic stability (fluorine). | Development of long-acting peptide hormones and therapeutics. beilstein-journals.orgresearchgate.net |
| High-Affinity Binders | Modified hydrophobicity and unique intermolecular interactions. | Enzyme inhibitors and modulators of protein-protein interactions. researchgate.netmdpi.com |
| Conformationally Locked Peptides | Restricted side-chain rotation. | Creation of potent receptor agonists/antagonists. nih.gov |
| Self-Assembling Peptides | Tuned amphiphilicity and controlled intermolecular forces. | Targeted drug delivery and regenerative medicine scaffolds. nih.govgenscript.com |
By leveraging these design principles, researchers can move beyond simple substitution and rationally engineer peptides with precisely tailored biomedical functions.
Development of Next-Generation Peptide-Based Functional Materials with Tailored Properties
The ability of peptides, particularly those containing the Fmoc group, to self-assemble into ordered nanostructures is a burgeoning field of materials science. nih.govnih.gov The incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine provides an advanced tool to fine-tune the properties of these materials for specific applications. nih.gov The Fmoc group itself promotes assembly through π-π stacking, while the modified phenylalanine side chain dictates the finer details of the resulting architecture. nih.gov
Future research in this area is focused on creating "smart" materials with programmable behaviors:
Fluorine-Directed Self-Assembly: The strong hydrophobicity and lipophobicity of the fluorinated side chains can drive the formation of unique "fluorous phases" within the material, leading to novel morphologies like nanofibers, ribbons, and highly stable hydrogels. nih.gov These fluorous interactions are orthogonal to traditional hydrophobic interactions, offering an additional layer of design control.
Tunable Mechanical Properties: The specific intermolecular forces governed by the 2-methyl-4-fluorophenylalanine residue influence the packing of the peptide chains. This allows for the precise tuning of the mechanical properties of hydrogels, such as stiffness and elasticity, to match the requirements of applications like tissue engineering scaffolds or controlled-release matrices. nih.gov
Bioactive and Biocompatible Coatings: Self-assembling peptides containing this amino acid can be used to create coatings for medical implants. nih.gov The fluorinated surface can reduce non-specific protein adsorption, while the peptide itself can be designed to present bioactive motifs that promote cell adhesion or possess antimicrobial properties. nih.gov
| Material Type | Key Property Conferred by Fmoc-L-2-methyl-4-fluorophenylalanine | Emerging Application |
| Hydrogels | Controlled self-assembly, tunable stiffness, enhanced stability. | Scaffolds for 3D cell culture and regenerative medicine. nih.govnih.gov |
| Nanofibers/Ribbons | Defined morphology through fluorous and π-π interactions. | Components for biosensors and nanoelectronics. nih.gov |
| Surface Coatings | Reduced biofouling, presentation of bioactive signals. | Antibacterial and biocompatible coatings for medical devices. nih.gov |
| Controlled-Release Matrices | Tunable porosity and degradation rate. | Long-term delivery of therapeutic agents. nih.gov |
The rational inclusion of Fmoc-L-2-methyl-4-fluorophenylalanine is thus a key strategy in transforming simple peptides into sophisticated, functional materials.
Integration with Artificial Intelligence and Machine Learning for Rational Design and Optimization of Modified Peptides
The chemical space of possible peptide sequences is astronomically large, making purely experimental discovery inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to navigate this complexity and accelerate the design of novel peptides incorporating non-canonical amino acids like Fmoc-L-2-methyl-4-fluorophenylalanine. nih.govoup.com
The integration of AI/ML is revolutionizing the peptide design pipeline in several ways:
De Novo Peptide Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can "learn" the rules of peptide structure and function from known examples and then generate entirely new sequences with desired properties. rsc.orgnih.gov These models can be instructed to create peptides that are, for example, highly stable and bind to a specific target, while preferentially including building blocks like Fmoc-L-2-methyl-4-fluorophenylalanine.
Synthesis and Reaction Optimization: ML algorithms can predict the efficiency of chemical reactions, including individual coupling steps in SPPS. nih.govresearchgate.net By training a model on data from syntheses involving challenging amino acids, it's possible to predict which conditions and reagents will maximize the yield for a new peptide containing Fmoc-L-2-methyl-4-fluorophenylalanine, saving time and resources. researchgate.netchemrxiv.org
High-Throughput Data Analysis: AI can rapidly analyze data from high-throughput screening experiments, identifying patterns and relationships that would be missed by human researchers. nih.gov This accelerates the identification of lead candidates from large peptide libraries.
| AI/ML Application | Function in Peptide Design | Impact on Research |
| Property Prediction | Forecasts bioactivity, stability, and toxicity from sequence. | Reduces the need for extensive experimental screening. nih.gov |
| Generative Models | Creates novel peptide sequences with desired characteristics. | Explores vast chemical space for innovative therapeutics. rsc.orgnih.gov |
| Synthesis Optimization | Predicts reaction outcomes and suggests optimal conditions. | Improves the efficiency and success rate of peptide synthesis. researchgate.netchemrxiv.org |
| Structure Prediction | Models the 3D conformation of peptides (e.g., using AlphaFold). | Enables structure-based rational design and understanding of function. youtube.com |
This synergy between advanced chemical building blocks and sophisticated computational methods marks a new era of rational peptide design, promising to unlock the full potential of molecules like Fmoc-L-2-methyl-4-fluorophenylalanine with unprecedented speed and precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
